molecular formula C18H24F3N3OS B2994104 3-(pyrrolidin-1-ylmethyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide CAS No. 1421450-50-1

3-(pyrrolidin-1-ylmethyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2994104
CAS No.: 1421450-50-1
M. Wt: 387.47
InChI Key: KTRUCMDWVBWEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-ylmethyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a structurally complex molecule featuring a 1,4-thiazepane core substituted with a pyrrolidinylmethyl group at the 3-position and a carboxamide moiety linked to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine moiety may influence binding interactions with biological targets such as ion channels or enzymes .

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3OS/c19-18(20,21)15-6-1-2-7-16(15)22-17(25)24-10-5-11-26-13-14(24)12-23-8-3-4-9-23/h1-2,6-7,14H,3-5,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRUCMDWVBWEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(pyrrolidin-1-ylmethyl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide is a member of a class of chemical compounds that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F3N3SC_{15}H_{18}F_{3}N_{3}S, and its structure includes a thiazepane ring which is known for contributing to various biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor interactions.

Research indicates that compounds similar to This compound often exhibit activity through multiple pathways:

  • Receptor Modulation : Many derivatives act as antagonists or agonists at various receptors, including trace amine-associated receptors (TAARs) and others involved in neurotransmission.
  • Neuroprotective Effects : Some studies suggest that related compounds can prevent neurotoxicity induced by excitotoxic agents like kainic acid, potentially through modulation of signaling pathways such as AKT and PKA .

Pharmacological Studies

A variety of studies have assessed the pharmacological effects of compounds structurally related to our target compound. For instance:

  • Neuroprotection : In an experimental study using rat organotypic hippocampal slices, it was found that certain pyrrolidine derivatives could prevent cell death induced by excitotoxicity. This effect was linked to the activation of neuroprotective pathways involving protein kinases .
  • Pain Management : Patented compounds with similar structures have been shown to possess analgesic properties, indicating potential utility in pain management therapies .

Case Studies

StudyFocusFindings
Neuroprotection Study Effects on hippocampal slicesPrevented kainic acid-induced cell death via AKT/PKA pathway modulation
Analgesic Potential Pain relief mechanismsDemonstrated efficacy in reducing pain responses in animal models

Comparison with Similar Compounds

Structural and Functional Analogues

Ryanodine Receptor Modulators (M.28 Class)

The compound shares structural similarities with ryanodine receptor (RyR) modulators listed under the M.28 classification in the European Patent Application (EPA). Examples include chlorantraniliprole and cyantraniliprole, which feature:

  • Core structure : Anthranilic diamides with halogenated aromatic rings.
  • Functional groups : Carboxamide linkages and trifluoromethyl substituents.

Key Differences :

  • Heterocyclic Core : Unlike anthranilic diamides, the target compound uses a 1,4-thiazepane ring, which may alter conformational flexibility and target selectivity.
Mitochondrial Complex II Inhibitors (M.25 Class)

Compounds like cyenopyrafen and cyflumetofen inhibit mitochondrial electron transport. While structurally distinct, they share the trifluoromethyl group, which is critical for bioactivity. However, the target compound’s thiazepane core and carboxamide linker suggest divergent mechanisms, likely targeting RyRs rather than mitochondrial complexes .

Dihydropyridine Derivatives

highlights dihydropyridines (e.g., AZ257, AZ331) with thioether and carboxamide substituents. These compounds typically target calcium channels.

Pharmacological and Agrochemical Profiles

Table 1: Comparative Analysis of Selected Compounds
Compound Core Structure Key Substituents Primary Target/MOA Bioactivity Notes
Target Compound 1,4-Thiazepane Pyrrolidinylmethyl, Trifluoromethyl Ryanodine Receptor (Putative) Enhanced lipophilicity, stability
Chlorantraniliprole Anthranilic Diamide Chloropyridinyl, Trifluoromethyl Ryanodine Receptor (Insecticidal) High insecticidal potency
Cyenopyrafen Pyrazole Trifluoromethyl, Cyano Mitochondrial Complex II Acaricidal activity
AZ257 (Dihydropyridine) 1,4-Dihydropyridine Bromophenyl, Thioether Calcium Channels Hypotensive effects

Binding and Selectivity Insights

  • Trifluoromethyl Group : Common in RyR modulators (e.g., chlorantraniliprole) and mitochondrial inhibitors, this group enhances resistance to oxidative degradation.
  • Carboxamide Linkage : Critical for hydrogen bonding with RyR targets. The target compound’s carboxamide is positioned similarly to anthranilic diamides but with a bulkier aromatic group (2-(trifluoromethyl)phenyl), which may influence steric interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.